1-(2-Bromobenzyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of related benzyl piperidine derivatives often involves palladium-catalyzed reactions, where the presence of a palladium catalyst leads to the formation of biaryl compounds through a C-H insertion mechanism. Satyanarayana and Maier (2008) describe a process where piperdin-2-ones with a 2-bromobenzyl substituent undergo aryl palladium species insertion into the allylic C-H bond, eventually leading to biaryl bond formation via a metallacycle containing Pd(II) (Satyanarayana & Maier, 2008). This illustrates a method potentially adaptable for the synthesis of 1-(2-Bromobenzyl)piperidine.
Molecular Structure Analysis
The molecular structure of benzyl piperidine derivatives is often characterized using crystallography and spectroscopic methods. For instance, Xue Si-jia (2011) synthesized a related compound and characterized it through single-crystal X-ray diffraction, revealing a nonplanar molecule with a chair conformation for the piperidine ring and specific dihedral angles between the pyridine and benzene rings, providing insights into the spatial arrangement that could be similar in 1-(2-Bromobenzyl)piperidine (Xue, 2011).
Scientific Research Applications
Anticancer Applications
- Scientific Field : Pharmacology of Anti-Cancer Drugs .
- Application Summary : Piperidine and its derivatives, including 1-(2-Bromobenzyl)piperidine, have been observed to have therapeutic properties against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Results or Outcomes : Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals. Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Synthesis and Pharmacological Applications
- Scientific Field : Organic Chemistry and Pharmacology .
- Application Summary : Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- “1-(2-Bromobenzyl)piperidine” is a chemical compound with the CAS Number: 1459-22-9 . It’s available for purchase from various chemical suppliers .
- Piperidine, a heterocyclic moiety with the molecular formula (CH2)5NH, is responsible for the synthesis of pharmaceuticals with substantial interest . It’s worth noting that “1-(2-Bromobenzyl)piperidine” is a derivative of piperidine.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Piperidine derivatives, including 1-(2-Bromobenzyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the pharmacokinetics profile and brain uptake of piperidine derivatives as single drugs or in combination with other drugs .
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPWAILJEPQMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586198 | |
Record name | 1-[(2-Bromophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzyl)piperidine | |
CAS RN |
1459-22-9 | |
Record name | 1-[(2-Bromophenyl)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1459-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Bromophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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